molecular formula C36H70O4 B14185379 Bis(2-hexyldecyl) butanedioate CAS No. 841309-69-1

Bis(2-hexyldecyl) butanedioate

Cat. No.: B14185379
CAS No.: 841309-69-1
M. Wt: 566.9 g/mol
InChI Key: JIQQDZLFBDITIG-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) butanedioate is a branched-chain diester derived from succinic acid (butanedioic acid) and 2-hexyldecyl alcohol. The compound features two 2-hexyldecyl groups esterified to the carboxyl termini of succinic acid, resulting in a high molecular weight, lipophilic structure. Applications likely include industrial uses such as plasticizers, lubricants, or surfactants due to its bulky alkyl chains, which enhance solubility in nonpolar matrices .

Properties

CAS No.

841309-69-1

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

bis(2-hexyldecyl) butanedioate

InChI

InChI=1S/C36H70O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3

InChI Key

JIQQDZLFBDITIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2-hexyldecyl) butanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : Bis(2-hexyldecyl) butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Bis(2-hexyldecyl) butanedioate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials. It is also employed in the synthesis of other complex organic compounds .

Biology: : In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .

Medicine: Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients in a controlled manner .

Industry: : In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme conditions. It is also utilized in the production of biodegradable plastics .

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) butanedioate involves its hydrolysis by esterases and lipases in biological systems. The ester bond is cleaved, releasing butanedioic acid and 2-hexyldecanol. These products can then participate in various metabolic pathways. The compound’s ability to undergo hydrolysis makes it suitable for controlled release applications in drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally comparable to Bis(2-hexyldecyl) butanedioate:

Lacks the long alkyl chains of this compound, resulting in lower molecular weight and higher water solubility.

Bis(2-Ethylhexyl) Phthalate (DEHP)

  • A widely studied phthalate ester (CAS 117-81-7) with reproductive toxicity (Category 1B, H360FD) .
  • Unlike succinate esters, phthalates feature aromatic dicarboxylic acid backbones, contributing to distinct chemical stability and toxicity profiles.

Bis(2-n-butoxyethyl)phthalate

  • A phthalate ester with ethoxy branches, used in laboratory settings .
  • Demonstrates lower environmental persistence compared to DEHP but shares similar regulatory concerns.

Comparative Data Table

Property This compound* Butylmethyl Succinate Bis(2-Ethylhexyl) Phthalate (DEHP)
Molecular Formula C₂₈H₅₄O₄ (inferred) C₉H₁₆O₄ (estimated) C₂₄H₃₈O₄
Molecular Weight (g/mol) ~470 (estimated) ~188 (estimated) 390.56
Boiling Point (°C) >300 (estimated) Not reported 385 (decomposes)
Melting Point (°C) <0 (liquid at RT) Not reported -50
Solubility in Water Insoluble Low 0.003 mg/L (20°C)
Applications Plasticizers, lubricants Natural product isolation PVC plasticizers, industrial uses
Toxicity Not classified (inferred) No data Reproductive toxicity (Category 1B)

Key Research Findings

Branched-Chain vs. Linear Esters

  • Branched esters like this compound exhibit superior thermal stability and lower crystallization tendencies compared to linear analogues (e.g., dimethyl succinate), making them suitable for high-temperature applications .

Toxicity Profiles

  • Phthalates (e.g., DEHP) are associated with endocrine disruption and reproductive harm, leading to stringent regulatory controls . Succinate esters, including this compound, are hypothesized to pose lower ecological risks due to esterase-mediated biodegradability .

Natural vs.

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